molecular formula C17H17N5O2 B2364041 5-amino-1-benzyl-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 900013-15-2

5-amino-1-benzyl-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2364041
CAS No.: 900013-15-2
M. Wt: 323.356
InChI Key: HNUHPARWWADXSN-UHFFFAOYSA-N
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Description

5-amino-1-benzyl-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound belonging to the triazole family. Triazoles are known for their versatile biological activities and are commonly used in medicinal chemistry. This compound, with its unique structure, has shown potential in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Mechanism of Action

While the specific mechanism of action for 5-amino-1-benzyl-N-(3-methoxyphenyl)triazole-4-carboxamide is not mentioned in the search results, similar compounds have been designed to have affinity with β-secretase (BACE), Glycogen Synthase Kinase 3β (GSK3β), and acetylcholinesterase, which are considered promising targets on the development of disease-modifying therapies against Alzheimer’s Disease (AD) .

Safety and Hazards

While specific safety and hazard information for 5-amino-1-benzyl-N-(3-methoxyphenyl)triazole-4-carboxamide is not available, similar compounds have been noted to have potential safety issues. For example, one compound showed moderate inhibition of the hERG potassium channel, a potential cause of cardiac arrhythmia, and the potential for release in vivo of 3-methoxy aniline, which is known to be a potent mutagen and carcinogen .

Future Directions

1,2,3-Triazoles are still intensely investigated by synthetic chemists due to their excellent properties and green synthetic routes . Constant developments indicate that 1,2,3-triazoles will help lead to future organic synthesis . Furthermore, similar compounds have been designed to target disease-modifying therapies against Alzheimer’s Disease (AD), indicating potential future directions in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-benzyl-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step processThe reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, reduce production time, and ensure consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-amino-1-benzyl-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a wide range of functionalized triazole derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-amino-1-benzyl-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide apart from these similar compounds is its specific substitution pattern, which imparts unique biological activities and chemical reactivity. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

IUPAC Name

5-amino-1-benzyl-N-(3-methoxyphenyl)triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c1-24-14-9-5-8-13(10-14)19-17(23)15-16(18)22(21-20-15)11-12-6-3-2-4-7-12/h2-10H,11,18H2,1H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNUHPARWWADXSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=C(N(N=N2)CC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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